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molecular formula C10H10N4O3 B8350246 1-methyl-6-nitro-1H-indazole-3-carboxylic acid-methylamide

1-methyl-6-nitro-1H-indazole-3-carboxylic acid-methylamide

Cat. No. B8350246
M. Wt: 234.21 g/mol
InChI Key: KTESHEMHTWLIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211923B2

Procedure details

is obtained by reacting a mixture of 1-methyl-6-nitro-1H-indazole-3-carboxylic acid and 2-methyl-6-nitro-2H-indazole-3-carboxylic acid. The product is purified by chromatography on silica gel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[C:4]([C:14]([OH:16])=O)=[N:3]1.[CH3:17][N:18]1C(C(O)=O)=C2C(C=C([N+]([O-])=O)C=C2)=N1>>[CH3:17][NH:18][C:14]([C:4]1[C:5]2[C:10](=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=2)[N:2]([CH3:1])[N:3]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C2C=C(C=CC2=C1C(=O)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
CNC(=O)C1=NN(C2=CC(=CC=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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